molecular formula C10H6ClN3 B1361501 2-[(3-Chloroanilino)methylidene]propanedinitrile CAS No. 6288-52-4

2-[(3-Chloroanilino)methylidene]propanedinitrile

Cat. No. B1361501
CAS RN: 6288-52-4
M. Wt: 203.63 g/mol
InChI Key: DBWBMOMRNHVYAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new series of 2-(3-chloroanilino)nicotinic acid hydrazides were synthesized and evaluated for their anti-inflammatory and analgesic activities . Most of the compounds have shown anti-inflammatory activity with a moderate-to-excellent activity range .


Molecular Structure Analysis

The molecular structure of 2-[(3-Chloroanilino)methylidene]propanedinitrile includes a molecular weight of 203.63 g/mol. The InChI is 1S/C10H7ClN4/c11-8-2-1-3-9 (4-8)15-10 (14)7 (5-12)6-13/h1-4,15H,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(3-Chloroanilino)methylidene]propanedinitrile include a molecular weight of 203.63 g/mol. The compound has a complexity of 338 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Antibacterial Activity

    Compounds structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile have been synthesized and evaluated for antibacterial activities, indicating potential in medicinal chemistry (Al-Adiwish et al., 2012).

  • Spectral and Structural Analysis

    Vibrational, NMR spectra, and ab initio calculations have been conducted on related compounds, aiding in understanding their molecular conformations and structural properties (Gatial et al., 1999).

Applications in Material Science

  • Nonlinear Optical Materials

    Research on compounds with similar structures has shown alternating single/double-bond behavior, significant for understanding the properties of nonlinear optical materials (Gainsford et al., 2007).

  • Photochemical Studies

    Photochemical monoalkylation studies involving propanedinitrile, a core structure in related compounds, have implications in the synthesis of materials and intermediates for chemical reactions (Ohashi et al., 2008).

Chemical Synthesis and Reactivity

  • Synthetic Routes and Reactions

    Investigations into the synthesis and reactions of various derivatives, including those structurally related to 2-[(3-Chloroanilino)methylidene]propanedinitrile, have been conducted, contributing to the development of new synthetic methods and understanding of chemical reactivity (Victory et al., 1993).

  • Coordination Compounds

    Research has focused on the formation of coordination compounds with various metals, utilizing derivatives structurally similar to the target compound, potentially relevant in catalysis and material chemistry (Gulea et al., 2013).

properties

IUPAC Name

2-[(3-chloroanilino)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13/h1-4,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWBMOMRNHVYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90279162
Record name 2-[(3-chloroanilino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chloroanilino)methylidene]propanedinitrile

CAS RN

6288-52-4
Record name NSC56178
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC11430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(3-chloroanilino)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90279162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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